molecular formula C23H23NOS B5233036 N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

Cat. No. B5233036
M. Wt: 361.5 g/mol
InChI Key: ODRCMYHEMVPCBN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase, an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties and to be able to scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide. One direction is to further study its anti-inflammatory and analgesic properties and to develop new drugs based on its structure. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to better understand its mechanism of action and its effects on various biological systems.

Synthesis Methods

N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is synthesized through a multistep process that involves the reaction of 2,3-dimethylaniline with 4-methylbenzenethiol in the presence of an acid catalyst. The resulting product is then reacted with benzoyl chloride to form N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NOS/c1-16-7-13-21(14-8-16)26-15-19-9-11-20(12-10-19)23(25)24-22-6-4-5-17(2)18(22)3/h4-14H,15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRCMYHEMVPCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide

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